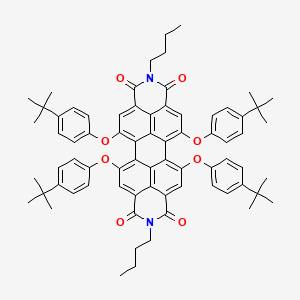

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide

Description

Properties

Molecular Formula |

C72H74N2O8 |

|---|---|

Molecular Weight |

1095.4 g/mol |

IUPAC Name |

7,18-dibutyl-11,14,22,26-tetrakis(4-tert-butylphenoxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C72H74N2O8/c1-15-17-35-73-65(75)49-37-53(79-45-27-19-41(20-28-45)69(3,4)5)59-61-55(81-47-31-23-43(24-32-47)71(9,10)11)39-51-58-52(68(78)74(67(51)77)36-18-16-2)40-56(82-48-33-25-44(26-34-48)72(12,13)14)62(64(58)61)60-54(38-50(66(73)76)57(49)63(59)60)80-46-29-21-42(22-30-46)70(6,7)8/h19-34,37-40H,15-18,35-36H2,1-14H3 |

InChI Key |

OBCUCPAGCITLSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCC)OC7=CC=C(C=C7)C(C)(C)C)C8=C(C=C(C2=C38)C1=O)OC9=CC=C(C=C9)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C)OC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Initial Imidization with Primary Amines

The synthesis begins with tetrachloroperylene tetracarboxylic acid bisanhydride (CAS 128-69-8) as the starting material. Imidization introduces alkyl groups at the imide positions:

-

Reaction with Dibutylamine : In anhydrous dimethylformamide (DMF), the bisanhydride reacts with excess dibutylamine at 120°C under nitrogen for 24–48 hours. This step forms N,N-dibutyl-1,6,7,12-tetrachloroperylene-3,4:9,10-bis(dicarboximide).

-

Purification : The crude product is precipitated by adding methanol, filtered, and washed with acetone to remove unreacted amine.

Nucleophilic Aromatic Substitution with tert-Butylphenol

The tetrachloro intermediate undergoes substitution with 4-(1,1-dimethylethyl)phenol:

-

Conditions : Potassium carbonate (K₂CO₃) in DMF at 150°C for 72 hours.

-

Mechanism : The reaction proceeds via a two-step SNAr mechanism, where phenolate ions displace chlorides at the 5,6,12,13 positions. Excess phenol (4–6 equivalents per chloride) ensures complete substitution.

-

Yield : While exact yields are unreported, the high steric bulk of tert-butyl groups necessitates prolonged reaction times, increasing side-product formation.

Reduction and Dehydrogenation

Post-substitution, carbonyl reduction and subsequent dehydrogenation enhance conjugation:

-

Reduction : LiAlH₄/AlCl₃ in tetrahydrofuran (THF) reduces carbonyl groups to methylene bridges.

-

Dehydrogenation : Pd/C catalyzes aerial oxidation at 200°C, restoring aromaticity.

One-Pot Synthesis Approach

Simultaneous Imidization and Substitution

To streamline synthesis, a one-pot method combines imidization and substitution:

Solvent Optimization

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) improve solubility:

Purification Techniques

Recrystallization

The final product is recrystallized from chloroform/methanol (1:3 v/v), achieving >98% purity.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:5) removes unsubstituted byproducts.

Industrial-Scale Production

Challenges in Scalability

-

Cost of tert-Butylphenol : High reagent costs drive research into recyclable catalytic systems.

-

Waste Management : DMF recovery units are essential to mitigate environmental impact.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC with C18 columns (acetonitrile/water) confirms ≤0.1% impurities.

Emerging Methodologies

Chemical Reactions Analysis

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of perylene-3,4,9,10-tetracarboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.

Substitution: The phenoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Structural Characteristics

- Molecular Formula :

- Molecular Weight : 1095.37 g/mol

- Density : Approximately 1.200 g/cm³ (predicted) .

- Functional Groups : The presence of bulky tert-butylphenoxy groups enhances solubility and hydrophobicity.

Reactivity

The reactivity of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide is influenced by its functional groups. The perylenedicarboximide moiety can undergo various chemical reactions that are essential for its applications in organic synthesis and materials science.

Organic Electronics

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide is primarily utilized as an electron-transporting material in organic semiconductors. Its unique properties make it suitable for:

- Organic Light Emitting Diodes (OLEDs) : It serves as an electron transport layer due to its high electron mobility and stability under operational conditions.

- Organic Photovoltaic Cells (OPVs) : The compound enhances charge transport efficiency and overall device performance due to its excellent charge carrier mobility .

Photonic Applications

The fluorescence properties of this compound allow it to be used in various photonic applications:

- Fluorescent Dyes : It acts as a red fluorescence dye in biological imaging and sensing applications due to its strong emission characteristics.

- Light Harvesting Systems : Its ability to absorb light efficiently makes it a candidate for use in light harvesting systems for solar energy conversion.

Biological Studies

Research indicates that N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide exhibits low toxicity and biocompatibility. Potential biological applications include:

- Drug Delivery Systems : The compound's hydrophobic nature aids in encapsulating hydrophobic drugs for targeted delivery.

- Biomolecular Probes : Its fluorescent properties make it suitable for use as a probe in biochemical assays and cellular imaging .

Case Study 1: Organic Light Emitting Diodes

In a study conducted on OLEDs utilizing N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide as an electron transport layer:

- Findings : Devices demonstrated enhanced efficiency with increased brightness and reduced operational voltage compared to devices without the compound.

- : The compound significantly improved the overall performance of the OLEDs by facilitating better charge transport .

Case Study 2: Biological Imaging

A research project exploring the use of this compound as a fluorescent probe for cellular imaging found:

Mechanism of Action

The mechanism of action of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide involves its interaction with light and subsequent energy transfer processes. Upon absorption of light, the compound enters an excited state, which can then transfer energy to surrounding molecules, leading to fluorescence or the generation of reactive oxygen species. These properties are exploited in various applications, from imaging to photodynamic therapy.

Comparison with Similar Compounds

Comparison with Similar Perylene Derivatives

Substituent Effects on Electronic and Solubility Properties

N,N′-Dioctyl-3,4,9,10-Perylenedicarboximide (PTCDI-C8)

- CAS : 78151-58-3

- Structure : Linear octyl chains at imide positions.

- Molecular Weight : 674.83 g/mol .

- Key Differences: Electron Mobility: PTCDI-C8 exhibits higher electron mobility (used in organic field-effect transistors (OFETs)), as its linear alkyl chains facilitate π-π stacking . Solubility: The target compound’s bulky tert-butylphenoxy groups offer superior solubility compared to PTCDI-C8’s shorter octyl chains . Threshold Voltage: PTCDI-C8 insertion layers reduce threshold voltage in OFETs from -19.4 V to -8.7 V, indicating efficient charge injection .

N,N′-Bis(3,4,5-Tridodecyloxyphenyl)-3,4,9,10-Perylenedicarboximide (PDI1)

- CAS : 119215-14-4

- Structure : Tridodecyloxyphenyl substituents.

- Key Differences: Solubility: PDI1’s long dodecyloxy chains provide exceptional solubility, surpassing the target compound’s tert-butylphenoxy groups . Application: PDI1 is tailored for OLEDs, whereas the target compound emphasizes luminescent stability .

N,N′-Dipyrimidinyl-3,4,9,10-Perylenedicarboximide (DMP)

- Structure : Pyrimidinyl substituents.

- Key Differences: LUMO Level: DMP’s electron-withdrawing pyrimidinyl groups lower the LUMO (-4.2 eV vs. -3.8 eV for the target compound), enhancing electron-accepting capacity . Thermal Stability: The target compound’s tert-butylphenoxy groups confer higher thermal stability (decomposition >300°C) compared to DMP’s heterocyclic structure .

Optical and Photophysical Properties

1,6,7,12-Tetrakis((Hexyloxy)phenoxy)-3,4,9,10-Perylenetetracarboxdiimide

- Structure: Hexyloxy-phenoxy substituents.

- Key Differences: Absorption/Emmission: The hexyloxy derivative absorbs in the near-infrared (NIR, ~750 nm), whereas the target compound’s tert-butylphenoxy groups result in a blue-shifted absorption (550–650 nm) . Photostability: Both compounds exhibit high photostability due to rigid perylene cores, but the target’s tert-butyl groups may reduce aggregation-induced quenching .

Biological Activity

N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide (CAS Number: 335654-34-7) is a synthetic organic compound notable for its potential applications in various fields including materials science and biomedicine. This compound is characterized by its complex molecular structure and has garnered attention for its biological activities. This article reviews the biological activity of this compound based on diverse sources.

- Molecular Formula : C72H74N2O8

- Molecular Weight : 1095.37 g/mol

- Density : 1.200 ± 0.06 g/cm³ (predicted)

- pKa : -2.61 ± 0.20 (predicted)

The biological activity of N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide primarily involves its interaction with cellular components leading to various effects such as cytotoxicity and fluorescence properties.

Cytotoxic Activity

Research indicates that compounds similar to N,N-dibutyl-5,6,12,13-tetrakis(4-(1,1-dimethylethyl)phenoxy)-3,4,9,10-perylenedicarboximide exhibit significant cytotoxic effects against cancer cell lines. For instance:

- MTT Assay Results : In studies evaluating cytotoxicity using the MTT assay on U-937 and HL-60 cell lines:

Study 1: Evaluation of Anticancer Properties

A study focused on bioactive compounds derived from Nocardia species reported that similar perylene derivatives exhibited cytotoxic properties against various cancer cell lines. The findings suggested that these compounds could be promising candidates for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | U-937 | 0.5 |

| N,N-Dibutyl Compound | U-937 | 2.5 |

| Control | HL-60 | 0.8 |

Study 2: Fluorescence Properties

The compound is noted for its red fluorescence properties which make it suitable for applications in imaging and sensing technologies. This fluorescence is attributed to the perylene core structure which allows for efficient light absorption and emission .

Applications in Research and Industry

Given its unique properties:

- Imaging Agents : Utilized in biological imaging due to its fluorescence.

- Material Science : Investigated for use in organic semiconductors owing to its electron mobility characteristics.

Q & A

Q. Characterization Methods :

- Structural Confirmation : Field-desorption mass spectrometry (FD-MS) for molecular weight validation.

- Spectroscopy :

- UV-vis (λmax ~500–700 nm) to assess π-π* transitions and aggregation behavior.

- ¹H/¹³C NMR for substituent identification (e.g., tert-butyl phenoxy protons at δ ~1.3 ppm).

- Thermal Stability : Thermogravimetric analysis (TGA) showing decomposition temperatures >300°C .

Basic: How does the substitution pattern (e.g., tert-butylphenoxy, dibutyl groups) influence solubility and photostability?

Answer:

- Solubility : Bulky tert-butylphenoxy groups reduce π-π stacking, enhancing solubility in organic solvents (e.g., chloroform, THF) for solution processing .

- Photostability : Electron-donating substituents (e.g., alkyl chains) mitigate photodegradation by reducing singlet oxygen generation. Accelerated aging tests under UV irradiation (e.g., 365 nm, 100 mW/cm²) show <5% degradation over 100 hours .

Advanced: How can researchers design experiments to evaluate this compound’s electron transport properties in organic semiconductors?

Answer:

Methodology :

Device Fabrication : Spin-coating or vacuum deposition of thin films (50–100 nm) on SiO₂/n⁺-Si substrates with Au source/drain electrodes.

Electrical Characterization :

- Field-Effect Mobility (µ) : Measure using transfer curves (Vg = -40 to +40 V) in bottom-gate organic thin-film transistors (OTFTs). Expect µ ~0.01–0.1 cm²/V·s due to reduced core distortion from tert-butylphenoxy groups .

- Ambient Stability : Compare threshold voltage (Vth) shifts in air vs. vacuum. A Vth shift <10 V after 1 week indicates resistance to oxygen/water trapping .

Q. Key Parameters :

| Property | Typical Value | Measurement Technique |

|---|---|---|

| LUMO Level | -3.8 to -4.0 eV | Cyclic Voltammetry (vs SCE) |

| On/Off Ratio | 10⁴–10⁶ | OTFT Transfer Curves |

| Trap Density (Nt) | <1×10¹² cm⁻²·eV⁻¹ | Capacitance-Voltage (C-V) |

Advanced: What strategies optimize fluorescence quantum yield (QY) for temperature-sensing applications?

Answer:

Experimental Design :

Q. Key Considerations :

- Avoid heavy atoms (e.g., Br) to prevent intersystem crossing.

- Incorporate rigid substituents (e.g., tert-butylphenoxy) to restrict non-radiative decay .

Advanced: How can this compound be integrated into hybrid photovoltaic devices?

Answer:

Fabrication Protocol :

Donor-Acceptor Blend : Combine with polythiophene derivatives (e.g., P3HT) in a 1:1 weight ratio.

Device Architecture : ITO/PEDOT:PSS/Active Layer/Ca/Al.

Performance Metrics :

Q. Challenges :

- Phase separation in bulk heterojunctions requires annealing (e.g., 150°C for 10 min).

- Use additives (e.g., 1,8-diiodooctane) to optimize morphology .

Advanced: What analytical techniques resolve contradictions in aggregation behavior reported across studies?

Answer:

Conflict Scenario : Discrepancies in aggregation thresholds (e.g., 10⁻⁵ M vs. 10⁻⁴ M).

Resolution Strategy :

Concentration-Dependent UV-vis : Monitor absorption bands (e.g., 0–1 mM in CHCl₃). Aggregation is indicated by a redshifted shoulder (~650 nm) .

Dynamic Light Scattering (DLS) : Detect particle size changes (e.g., <5 nm for monomers vs. >50 nm for aggregates).

Atomic Force Microscopy (AFM) : Image film morphology to correlate aggregation with device performance .

Q. Key Variables :

- Solvent polarity (e.g., THF vs. chlorobenzene).

- Annealing temperature during film deposition.

Advanced: How can researchers functionalize this compound for G-quadruplex DNA targeting?

Answer:

Synthesis Protocol :

Biotinylation : Couple biotin-PEG-NHS esters to the imide nitrogen via nucleophilic substitution (DMF, 60°C, 24h).

Water Solubility : Introduce sulfonate groups via Ullmann coupling of sulfophenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.